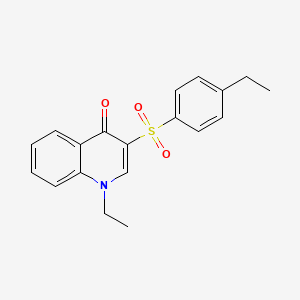

1-ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

1-Ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic system known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . The compound features an ethyl group at the N1 position and a 4-ethylbenzenesulfonyl moiety at the C3 position.

Properties

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-3-14-9-11-15(12-10-14)24(22,23)18-13-20(4-2)17-8-6-5-7-16(17)19(18)21/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTZMUKTHPESSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The sulfonyl group is introduced by reacting the ethylbenzene derivative with chlorosulfonic acid, followed by neutralization with a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding dihydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Halogens, nitrating agents, alkyl halides, Lewis acids as catalysts.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-dihydroquinolin-4-one scaffold allows extensive pharmacomodulation. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Bioactivity Sulfonyl vs. Acyl Groups: The target compound’s 4-ethylbenzenesulfonyl group (electron-withdrawing) contrasts with acyl derivatives (e.g., naphthalenecarbonyl in compound 80), which may alter binding affinity to biological targets. Acylated analogs in showed antitumor activity via APCI+ mass spectral data .

Conformational Analysis X-ray crystallography of 3-ethoxymethyl-1,4-dihydroquinolin-4-one revealed a nearly planar fused-ring system, with the substituent oriented at 86.9° relative to the core . This suggests that bulky groups (e.g., sulfonyl in the target compound) may induce steric hindrance, affecting molecular packing or target interactions.

Synthetic Accessibility

- The target compound’s synthesis likely follows routes similar to ’s β-keto amide condensation or sulfonylation protocols . In contrast, acylated derivatives (e.g., compound 80) require coupling agents for acylation .

Uncharacterized Potential Compounds like 1-(4-chlorobenzyl)-3-(4-isopropylphenylsulfonyl) () share the sulfonyl motif but remain pharmacologically uncharacterized, highlighting a gap in comparative studies .

Biological Activity

1-Ethyl-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₉H₁₉N₁O₂S

- CAS Number : 892769-36-7

Dihydroquinolines are known to exhibit various biological activities through multiple mechanisms. The specific mechanism of this compound includes:

- Topoisomerase Inhibition : The compound has been reported to interact with topoisomerases, enzymes that play a crucial role in DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines, including small cell lung cancer and leukemia .

Anticancer Properties

Several studies have highlighted the anticancer effects of this compound:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| N417A (small cell lung) | 5.2 | Inhibition of cell growth |

| 11210 (mouse leukemia) | 3.8 | Induction of apoptosis |

These results indicate that the compound effectively inhibits the proliferation of cancer cells at low concentrations, suggesting a potent anticancer activity.

Pharmacological Effects

In addition to its anticancer properties, this compound has demonstrated other pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Some derivatives of dihydroquinolines have shown antimicrobial effects against various bacterial strains, indicating potential applications in infectious diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against small cell lung cancer demonstrated a significant reduction in tumor size in animal models. The treatment resulted in a decrease in tumor volume by approximately 60% compared to control groups after four weeks of administration.

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release into the cytosol and activation of caspases in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.